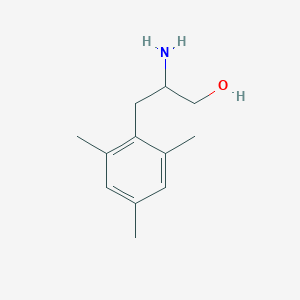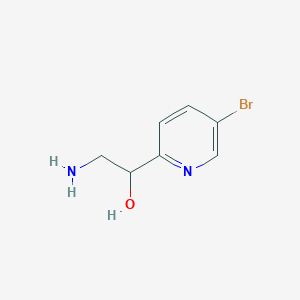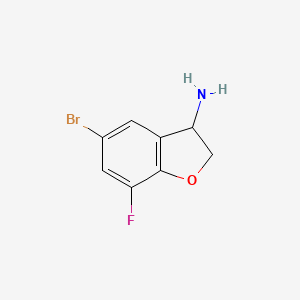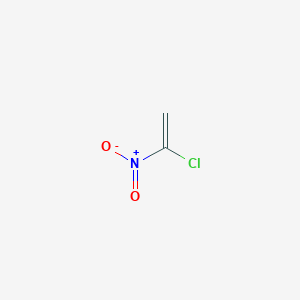
1-Chloro-1-nitroethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-nitroethene is an organic compound with the molecular formula C2H2ClNO2 It is a nitroalkene, characterized by the presence of both a nitro group (-NO2) and a chloro group (-Cl) attached to an ethene backbone
Méthodes De Préparation
1-Chloro-1-nitroethene can be synthesized through several methods:
Dehydration of 1-chloro-1-nitro-2-ethanol: This method involves the dehydration of 1-chloro-1-nitro-2-ethanol in the presence of phosphorus pentoxide at 150°C, yielding this compound with satisfactory yield.
Polymerization of conjugated nitroalkenes: This method utilizes the polymerization of conjugated nitroalkenes, such as nitroethene and its α-substituted analogs, initiated by selected unsaturated nucleophiles.
Analyse Des Réactions Chimiques
1-Chloro-1-nitroethene undergoes various chemical reactions, including:
-
Cycloaddition Reactions
[2+1] and [4+1] Cycloadditions: These reactions involve the formation of new sigma bonds, proceeding via non-polar and polar mechanisms, respectively.
[3+2] Cycloadditions: These reactions with nitrones result in the formation of nitroisoxazolidines, which are bioactive compounds.
-
Hetero-Diels–Alder Reactions: : These reactions involve the formation of 1,2-oxazine N-oxides, which are important bioactive compounds .
Applications De Recherche Scientifique
1-Chloro-1-nitroethene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, including nitro-functionalized five-membered systems.
Medicinal Chemistry: The compound is used in the synthesis of bioactive molecules, such as nitroisoxazolidines, which have potential pharmaceutical applications.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-nitroethene involves its high electrophilicity, which makes it reactive towards nucleophiles. The presence of the nitro group at the sp2-carbon atom of the vinyl segment electrophilically activates its C-2 position, stimulating high reaction regioselectivity . The compound undergoes cycloaddition reactions via non-polar and polar mechanisms, involving biradicaloidal and zwitterionic transition states, respectively .
Comparaison Avec Des Composés Similaires
1-Chloro-1-nitroethene can be compared with other similar nitroalkenes, such as:
1-Bromo-1-nitroethene: Similar in structure but with a bromine atom instead of chlorine.
1-Fluoro-1-nitroethene: Contains a fluorine atom, leading to different reactivity and properties.
2-Nitroprop-1-ene: An α-substituted analog with different steric and electronic effects.
These compounds share similar reactivity patterns but differ in their specific applications and reaction conditions due to the varying halogen substituents.
Propriétés
Numéro CAS |
90817-74-6 |
|---|---|
Formule moléculaire |
C2H2ClNO2 |
Poids moléculaire |
107.49 g/mol |
Nom IUPAC |
1-chloro-1-nitroethene |
InChI |
InChI=1S/C2H2ClNO2/c1-2(3)4(5)6/h1H2 |
Clé InChI |
XLGKXHKUXUTESU-UHFFFAOYSA-N |
SMILES canonique |
C=C([N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



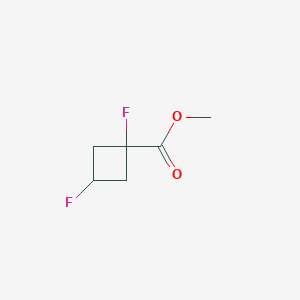
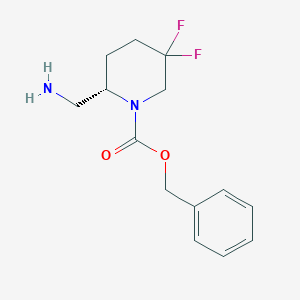
![methyl 3-[(3S)-7-bromo-2-(2-oxopropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate](/img/structure/B13024271.png)
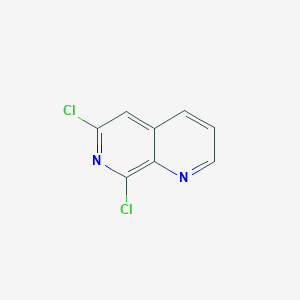
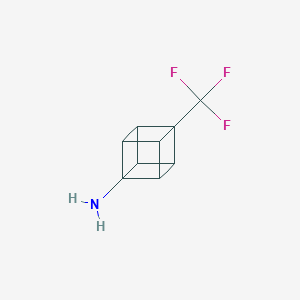
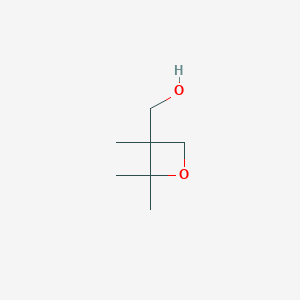
![Methyl3-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}cyclobutane-1-carboxylate](/img/structure/B13024292.png)
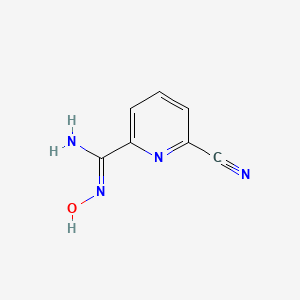
![4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13024305.png)
